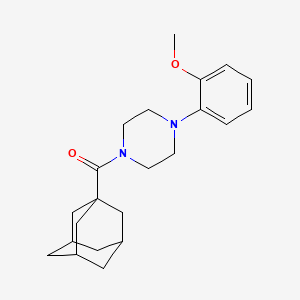
1-(1-adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine is a useful research compound. Its molecular formula is C22H30N2O2 and its molecular weight is 354.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.230728204 g/mol and the complexity rating of the compound is 499. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(1-Adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and cytotoxic domains. This article presents a comprehensive overview of the biological activity associated with this compound, drawing from various studies and research findings.
Synthesis and Structure
The synthesis of this compound involves the reaction between 1-adamantylcarbonyl derivatives and substituted piperazines. The adamantane moiety is known for its unique three-dimensional structure, which contributes to the biological properties of its derivatives.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of compounds related to the adamantane structure. For instance, hydrazide-hydrazone derivatives containing the adamantyl carbonyl moiety demonstrated significant antibacterial activity against Gram-positive bacteria and antifungal activity against Candida albicans .
In another study, thiosemicarbazones with adamantane skeletons showed promising results against various pathogens, including Staphylococcus aureus and Bacillus cereus, indicating that modifications in the structure can enhance their antimicrobial efficacy .
| Compound | Activity Against | Type of Microorganism |
|---|---|---|
| This compound | Moderate | Gram-positive bacteria |
| Hydrazide-Hydrazone Derivatives | Strong | Gram-positive bacteria, Candida albicans |
| Thiosemicarbazones | Significant | Staphylococcus aureus, Bacillus cereus |
Cytotoxicity
The cytotoxic effects of this compound have also been investigated. In vitro studies have shown that certain derivatives exhibit cytotoxicity against human cancer cell lines, including Hep3B, HeLa, A549, and MCF-7 . The structure-activity relationship (SAR) suggests that the presence of specific substituents on the piperazine ring can enhance cytotoxic effects.
The mechanisms through which these compounds exert their biological effects are multifaceted:
- Oxidative Stress Reduction : Some derivatives have been shown to reduce oxidative stress in neuronal cells by decreasing reactive oxygen species (ROS) production. This suggests a protective mechanism against neurodegenerative diseases .
- Antimicrobial Mechanisms : The antimicrobial activity may involve disruption of bacterial cell walls or interference with metabolic pathways within pathogens .
Case Studies
A notable case study involved the synthesis and evaluation of various 1,4-disubstituted piperazines for their antioxidative properties. Among these, a compound similar to this compound exhibited significant protective effects against H₂O₂-induced oxidative damage in SH-SY5Y cells . This highlights the potential for developing therapeutic agents targeting oxidative stress-related conditions.
Properties
IUPAC Name |
1-adamantyl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c1-26-20-5-3-2-4-19(20)23-6-8-24(9-7-23)21(25)22-13-16-10-17(14-22)12-18(11-16)15-22/h2-5,16-18H,6-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRHDINKWJNBBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














